molecular formula C6H9NO3S B12313213 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile

1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile

Cat. No.: B12313213
M. Wt: 175.21 g/mol
InChI Key: YDEILFGJIUGEGO-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a methanesulfonyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of alkenes with diazo compounds in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde as a C1 synthon .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid
  • 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-amine
  • 1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-thiol

Uniqueness

1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a methanesulfonyl group on the cyclopropane ring.

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

1-(hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile

InChI

InChI=1S/C6H9NO3S/c1-11(9,10)5-2-6(5,3-7)4-8/h5,8H,2,4H2,1H3

InChI Key

YDEILFGJIUGEGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC1(CO)C#N

Origin of Product

United States

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